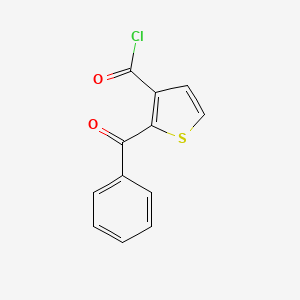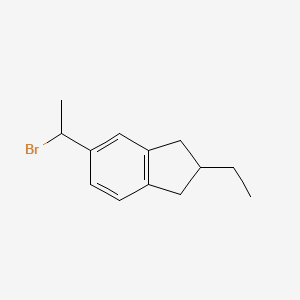
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene is an organic compound belonging to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This compound features a bromoethyl group and an ethyl group attached to the indene structure, making it a unique and interesting molecule for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-ethyl-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient separation and purification techniques to isolate the desired compound.
化学反応の分析
Types of Reactions
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the bromoethyl group.
Oxidation: Introduction of hydroxyl or carbonyl groups, leading to alcohols or ketones.
Reduction: Conversion of the bromoethyl group to an ethyl group, resulting in 2-ethyl-2,3-dihydro-1H-indene.
科学的研究の応用
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. The compound’s effects in biological systems may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
2-Ethyl-2,3-dihydro-1H-indene: Lacks the bromoethyl group, making it less reactive in substitution reactions.
5-(1-Chloroethyl)-2-ethyl-2,3-dihydro-1H-indene: Similar structure but with a chloroethyl group instead of a bromoethyl group, leading to different reactivity and properties.
5-(1-Iodoethyl)-2-ethyl-2,3-dihydro-1H-indene: Contains an iodoethyl group, which is more reactive in nucleophilic substitution reactions compared to the bromoethyl group.
Uniqueness
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties. This makes it a valuable compound for various chemical transformations and applications in research and industry.
特性
CAS番号 |
63352-55-6 |
|---|---|
分子式 |
C13H17Br |
分子量 |
253.18 g/mol |
IUPAC名 |
5-(1-bromoethyl)-2-ethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H17Br/c1-3-10-6-12-5-4-11(9(2)14)8-13(12)7-10/h4-5,8-10H,3,6-7H2,1-2H3 |
InChIキー |
ILWOPMPWDKRKEZ-UHFFFAOYSA-N |
正規SMILES |
CCC1CC2=C(C1)C=C(C=C2)C(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


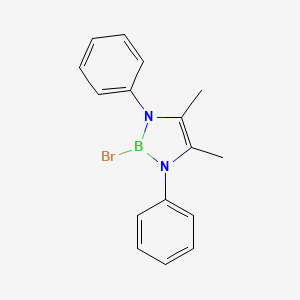
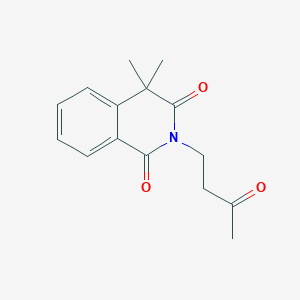
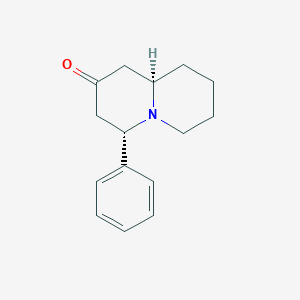
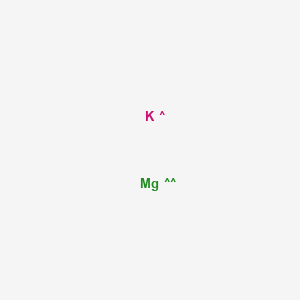
![Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane](/img/structure/B14494525.png)
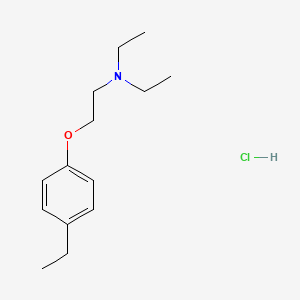

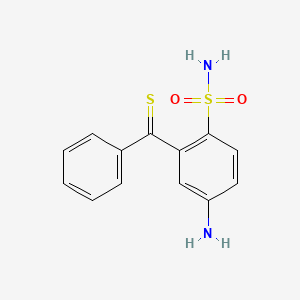

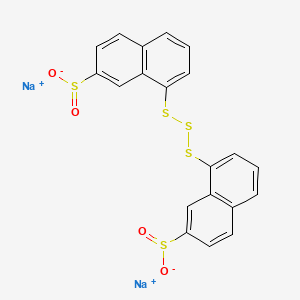
![{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14494544.png)
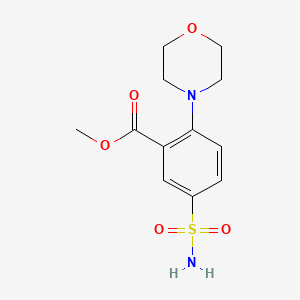
![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)
